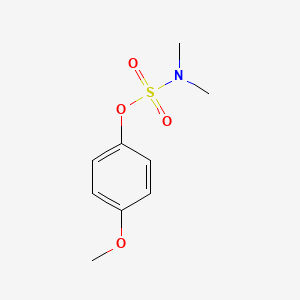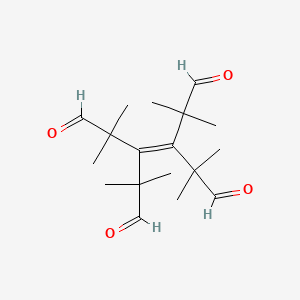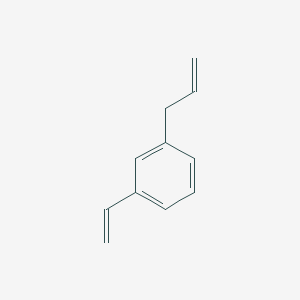
1,3,5-Tris(benzimidazole-1-yl-methyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tris(benzimidazole-1-yl-methyl)benzene is an organic compound characterized by the presence of three benzimidazole groups attached to a central benzene ring. This compound is known for its unique structural properties, which make it useful in various scientific and industrial applications. It is a white crystalline solid with a high melting point and good thermal stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,5-Tris(benzimidazole-1-yl-methyl)benzene can be synthesized through a multi-step reaction process. One common method involves the reaction of benzimidazole with formaldehyde to produce 3-(benzimidazol-1-yl)methylbenzene. This intermediate is then reacted with 1,3,5-tris(bromomethyl)benzene under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Tris(benzimidazole-1-yl-methyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced benzimidazole compounds.
Substitution: The benzimidazole groups can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further utilized in different chemical processes.
Wissenschaftliche Forschungsanwendungen
1,3,5-Tris(benzimidazole-1-yl-methyl)benzene has a wide range of applications in scientific research:
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of 1,3,5-Tris(benzimidazole-1-yl-methyl)benzene involves its interaction with various molecular targets. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions. These complexes can exhibit unique properties, such as enhanced catalytic activity or improved stability. In biological systems, the compound can interact with DNA and proteins, potentially disrupting their normal functions and leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene: Similar structure but with phenyl groups attached to the benzimidazole rings.
1,3,5-Tri(1H-imidazol-1-yl)benzene: Contains imidazole groups instead of benzimidazole.
Uniqueness
1,3,5-Tris(benzimidazole-1-yl-methyl)benzene is unique due to its specific arrangement of benzimidazole groups, which provides distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of MOFs and other advanced materials, where precise control over molecular interactions is crucial.
Eigenschaften
Molekularformel |
C30H24N6 |
|---|---|
Molekulargewicht |
468.6 g/mol |
IUPAC-Name |
1-[[3,5-bis(benzimidazol-1-ylmethyl)phenyl]methyl]benzimidazole |
InChI |
InChI=1S/C30H24N6/c1-4-10-28-25(7-1)31-19-34(28)16-22-13-23(17-35-20-32-26-8-2-5-11-29(26)35)15-24(14-22)18-36-21-33-27-9-3-6-12-30(27)36/h1-15,19-21H,16-18H2 |
InChI-Schlüssel |
RNKWZMACFYRTLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CC(=CC(=C3)CN4C=NC5=CC=CC=C54)CN6C=NC7=CC=CC=C76 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-Chlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-thiazolidine](/img/structure/B14138771.png)



![(1S,2S,4R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-YL acetate](/img/structure/B14138783.png)

![3-Butyl-3,4-dihydro-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1(2H)-quinazolineacetamide](/img/structure/B14138799.png)





